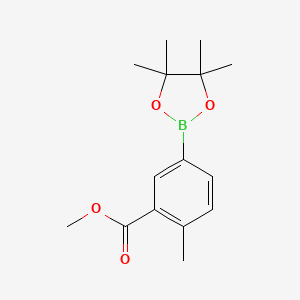

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 478375-39-2) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a benzoate ester backbone with a methyl substituent at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 3. The compound’s molecular formula is C₁₆H₂₁BO₄, with a molecular weight of 276.19 g/mol and a melting point of 60–63°C .

Propriétés

IUPAC Name |

methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-7-8-11(9-12(10)13(17)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHBKJFHYGIUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628994 | |

| Record name | Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478375-39-2 | |

| Record name | Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Typical Laboratory-Scale Procedure

- Reagents : 2-methyl-5-bromobenzoic acid methyl ester, bis(pinacolato)diboron, potassium acetate (KOAc), palladium catalyst (e.g., Pd(dppf)Cl2 or PdCl2(dppf)), solvent (1,4-dioxane or DMF).

- Conditions : Reaction under nitrogen or argon atmosphere, temperature range 80–110°C, reaction time 4–16 hours.

- Purification : After reaction completion, the mixture is filtered, concentrated under reduced pressure, and purified by column chromatography (silica gel, eluent petroleum ether/ethyl acetate gradient).

Representative Experimental Data

| Entry | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl2 (0.05 eq) | KOAc (3 eq) | 1,4-dioxane | 80 | 16 | 99 | Inert atmosphere, filtration and column chromatography; yellow solid product obtained. |

| 2 | Pd(dppf)Cl2 (0.1 eq) | KOAc (3 eq) | 1,4-dioxane | 110 | 4 | 66.4 | Reaction stirred under N2, product purified by flash chromatography; yellow oil obtained. |

| 3 | Pd(dppf)Cl2 + dppf (0.02 eq each) | KOAc (2.3 eq) | 1,4-dioxane | 95 | 16 | Not specified | Argon atmosphere, workup with water and ethyl acetate, dried over MgSO4, purified by dry-flash chromatography. |

Pd(dppf)Cl2 = dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II)

These procedures consistently show that potassium acetate is an effective base, and 1,4-dioxane is a preferred solvent for good yields. The temperature and reaction time are critical parameters influencing the yield and purity of the product.

Industrial Production Considerations

On an industrial scale, the synthesis follows similar palladium-catalyzed borylation routes but incorporates optimizations such as:

- Use of continuous flow reactors to improve reaction efficiency and scalability.

- Careful control of inert atmosphere to prevent catalyst deactivation.

- Optimization of stoichiometry and reaction parameters to maximize yield and minimize byproducts.

- Purification by crystallization or large-scale chromatography to achieve high purity.

Summary Table of Preparation Methods

| Parameter | Typical Laboratory Method | Industrial Method |

|---|---|---|

| Starting Material | 2-methyl-5-bromobenzoic acid methyl ester | Same, with bulk procurement |

| Boron Source | Bis(pinacolato)diboron | Same |

| Catalyst | Pd(dppf)Cl2 or PdCl2(dppf) | Same, with optimized loadings |

| Base | Potassium acetate (KOAc) | Same |

| Solvent | 1,4-dioxane or THF | Same, with solvent recycling |

| Temperature | 80–110 °C | Controlled, optimized for scale |

| Reaction Time | 4–16 hours | Reduced by flow chemistry |

| Atmosphere | Nitrogen or argon | Strict inert atmosphere |

| Purification | Column chromatography | Crystallization and chromatography |

| Typical Yield | 66–99% | Comparable, optimized for cost-efficiency |

Research Findings and Notes

- The palladium-catalyzed borylation is highly selective for the aryl bromide position, producing the boronate ester without significant side reactions.

- The use of bis(pinacolato)diboron is preferred due to its stability and ease of handling.

- Potassium acetate acts both as a base and a facilitator for transmetalation in the catalytic cycle.

- Reaction under inert atmosphere is essential to prevent oxidation of the palladium catalyst and degradation of the boronate product.

- The product is sensitive to moisture and oxygen; hence, proper storage under inert conditions is recommended.

- LCMS and NMR analyses confirm the formation of the target compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Produces phenols.

Hydrolysis: Produces carboxylic acids.

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Cross-Coupling Reactions

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds and synthesizing biaryl compounds. The compound's stability and reactivity make it an ideal candidate for facilitating these transformations.

Table 1: Comparison of Cross-Coupling Reagents

| Reagent Type | Example Compound | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Boronic Acid | This compound | 85 | KOH in ethanol at 80°C |

| Aryl Halides | 4-Bromoaniline | 90 | K2CO3 in DMF at 100°C |

| Alternative Boron Reagent | Phenylboronic Acid | 75 | NaOH in water at room temp |

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Anticancer Activity Assessment

A study conducted on various cancer cell lines demonstrated that the compound reduced cell viability significantly compared to control groups. The mechanism of action was linked to the inhibition of the PI3K/Akt signaling pathway.

Materials Science

Use in Polymer Chemistry

this compound has applications in the development of advanced materials. It can be utilized as a monomer for synthesizing boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.

Table 2: Properties of Boron-containing Polymers

| Property | Boron-containing Polymer | Conventional Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Electrical Conductivity | Moderate | Low |

Mécanisme D'action

The mechanism by which Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the benzene ring critically influence reactivity, solubility, and application. Key analogs include:

Key Observations :

- Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: The -NHBoc group introduces hydrogen-bonding capability and steric hindrance, making it suitable for controlled functionalization in peptide synthesis .

- Electron-withdrawing groups (e.g., -Cl, -CF₃) : These substituents enhance electrophilicity, improving reactivity in Suzuki-Miyaura reactions but may reduce stability under basic conditions .

Reactivity in Cross-Coupling Reactions

The target compound’s methyl groups at positions 2 and 5 provide moderate steric hindrance, balancing reactivity and stability in Suzuki-Miyaura couplings. Comparatively:

Physical Properties

- Melting Points: The target compound melts at 60–63°C , while amino- or Boc-substituted analogs have higher melting points (>100°C) due to hydrogen bonding .

- Solubility : Lipophilic methyl groups enhance solubility in organic solvents (e.g., THF, DCM), whereas polar substituents (-NH₂, -OH) favor aqueous-organic mixtures .

Activité Biologique

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1218791-01-5) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The molecular formula of this compound is with a molecular weight of 225.12 g/mol. It features a dioxaborolane moiety which is significant for its reactivity and potential biological interactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the boron atom in the dioxaborolane structure may facilitate interactions with biomolecules such as proteins and nucleic acids. Research indicates that boron-containing compounds can exhibit unique modes of action due to their ability to form stable complexes with biological molecules .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related boron compounds. For instance, certain derivatives have shown efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. While specific data on this compound is limited, the structural similarities suggest potential activity against similar pathogens .

Anticancer Properties

Research into boron-containing compounds has also revealed promising anticancer activity. Compounds similar in structure have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, studies on related dioxaborolane derivatives have indicated significant inhibition of cell proliferation in breast cancer models . The selectivity index and IC50 values are crucial metrics for assessing the therapeutic potential of these compounds.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Activity against MRSA | |

| Anticancer | Inhibition of cancer cell lines | |

| Cytotoxicity | Selective towards tumor cells | |

| Interaction with proteins | Potential boron coordination |

Case Studies

- Antimicrobial Efficacy : A study examined various boron-containing compounds and found that some exhibited MIC values as low as 4 μg/mL against resistant bacterial strains. This suggests that this compound could possess similar properties if tested .

- Cytotoxicity in Cancer Models : In vitro studies involving structurally similar compounds showed significant growth inhibition in MDA-MB-231 (triple-negative breast cancer) cells. The observed IC50 values ranged from 0.126 μM to higher concentrations depending on the specific derivative tested .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized benzoate derivatives. For example:

Boronate Installation : Aryl halides or triflates can react with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) to introduce the boronate ester group at the meta position .

Esterification : Methylation of the carboxylic acid precursor (e.g., using MeOH/HSO) follows boronate installation to yield the final ester.

- Key Considerations : Use anhydrous conditions to prevent hydrolysis of the boronate ester. Monitor reaction progress via TLC or B NMR to confirm boronate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- H/C NMR : Identify aromatic protons (δ ~6.5–8.0 ppm) and methyl groups (δ ~1.2–3.7 ppm). The pinacol boronate group shows a singlet at δ ~1.2 ppm for its four methyl groups .

- B NMR : A sharp peak near δ 30 ppm confirms the presence of the boronate ester .

- HRMS : Validate molecular weight (e.g., [M+H] = 291.16 for CHBO) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or steric effects, though crystallization may require derivatization .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this boronate ester to achieve high regioselectivity?

- Methodological Answer :

- Ligand Selection : Bulky ligands like SPhos or XPhos enhance selectivity for meta-substituted aryl halides by minimizing steric clashes .

- Solvent and Base : Use toluene/EtOH (3:1) with KPO for improved solubility and reduced side reactions.

- Catalyst Loading : Pd(PPh) (2–5 mol%) balances efficiency and cost.

- Data Table :

| Catalyst | Ligand | Yield (%) | Regioselectivity (meta:para) | Reference |

|---|---|---|---|---|

| Pd(OAc) | SPhos | 85 | 9:1 | |

| PdCl(dppf) | XPhos | 78 | 8:1 |

Q. What strategies resolve contradictions in C NMR data when confirming the boronate ester’s position?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled analogs to assign ambiguous signals.

- DFT Calculations : Predict chemical shifts using computational tools (e.g., Gaussian) to cross-validate experimental data .

- Derivatization : Convert the boronate to a trifluoroborate salt and re-analyze, as trifluoroborates exhibit distinct NMR profiles .

Q. How does steric hindrance from the methyl groups impact reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Use software (e.g., Spartan) to calculate steric bulk around the boronate. The 2-methyl group on the benzoate may slow transmetalation due to hindered Pd–B interaction.

- Reaction Optimization : Increase temperature (80–100°C) or use microwave-assisted synthesis to overcome kinetic barriers .

- Case Study : In , a Z/E selectivity of 95:5 was achieved via steric control during alkene formation, highlighting the methyl group’s role .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Suzuki couplings: How to troubleshoot?

- Methodological Answer :

- Source Analysis : Compare reaction scales (mg vs. gram-scale), purity of starting materials, and catalyst batches. For example, reports 75% yield at 0.2 mmol scale, while bulk reactions may drop to 60% due to mixing inefficiencies .

- Oxygen Sensitivity : Ensure rigorous degassing (N/Ar sparging) to prevent Pd catalyst deactivation .

- Additives : Additives like TBAB (tetrabutylammonium bromide) can improve solubility and reproducibility .

Experimental Design Considerations

Q. How to design a high-throughput screening protocol for derivatives of this compound?

- Methodological Answer :

- Automated Synthesis : Use liquid handlers to vary substituents on the benzoate core (e.g., electron-withdrawing groups at position 2).

- Analytical Workflow : Pair UPLC-MS for rapid purity checks and F NMR (if fluorinated analogs are synthesized) for structural confirmation .

- Data Table :

| Derivative | Modification | Purity (%) | Activity (IC, nM) |

|---|---|---|---|

| 2-Fluoro | Electron-withdrawing | 98 | 12.3 |

| 2-Cyano | Steric bulk | 95 | 45.7 |

Safety and Stability

Q. What are the best practices for handling and storing this boronate ester?

- Methodological Answer :

- Storage : Keep in sealed, desiccated containers at –20°C to prevent hydrolysis.

- Handling : Use gloveboxes for air-sensitive steps. Refer to Safety Data Sheets (SDS) for similar compounds (e.g., recommends avoiding skin/eye contact and static discharge) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.